N'-(2,6-DI-CL-Benzylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-DI-CL-Benzylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-DI-CL-Benzylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(2,6-DI-CL-Benzylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(2,6-DI-CL-Benzylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Comparison with Similar Compounds
N’-(2,6-DI-CL-Benzylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can be compared with other similar compounds, such as:
- N’-(2-CL-6-F-BENZYLIDENE)3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
- N’-(2-HYDROXYBENZYLIDENE)3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
- N’-(4-METHYLBENZYLIDENE)3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
Uniqueness
The uniqueness of N’-(2,6-DI-CL-Benzylidene)3(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research applications .
Properties
CAS No. |
518019-58-4 |
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Molecular Formula |
C22H21Cl2N3O |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H21Cl2N3O/c23-18-8-5-9-19(24)17(18)14-25-26-22(28)12-13-27-20-10-3-1-6-15(20)16-7-2-4-11-21(16)27/h1,3,5-6,8-10,14H,2,4,7,11-13H2,(H,26,28)/b25-14+ |
InChI Key |
AXYRWNUJXQRIOT-AFUMVMLFSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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